2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone
Description
Properties
IUPAC Name |
2-[2-aminoethyl(methyl)amino]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(5-4-10)7-8(12)9-3-2-6-13-9/h2-3,6H,4-5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODMKHHOOYDZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208734 | |
| Record name | Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353943-78-8 | |
| Record name | Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353943-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone typically involves the reaction of thiophene-2-carboxylic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with 2-(methylamino)ethylamine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of amino-substituted ethanones, which vary in aromatic rings (thiophene, benzothiophene, or phenol derivatives) and substituent groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone and Analogs
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility: The methyl, isopropyl, and cyclopropyl groups on the amine side chain modulate lipophilicity and steric effects. For example, isopropyl substitution increases molecular weight and may reduce water solubility compared to the methyl analog .
Aromatic Ring Influence: Thiophene derivatives exhibit π-electron-rich systems conducive to charge-transfer interactions, while benzothiophene analogs (e.g., 1-benzo[b]thiophen-2-yl-ethanone) offer extended conjugation for applications in materials science . Simpler analogs like 2-acetylthiophene lack functionalized amine chains, limiting their utility in complex synthesis but making them valuable in industrial applications .
Toxicity and Safety Considerations: Limited toxicological data are available for amino-substituted ethanones, as noted in safety reports for related compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) . The discontinued status of the target compound may reflect synthesis challenges or uncharacterized hazards .
Synthetic Utility: Amino-ethyl-amino substituents are versatile handles for further functionalization (e.g., Schiff base formation, alkylation), as seen in the synthesis of hydroxyacetophenone derivatives .
Biological Activity
2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone is an organic compound characterized by its unique structure, which includes a thiophene ring, an amino group, and a ketone functional group. Its molecular formula is . This compound is gaining attention in medicinal chemistry due to its potential biological activities, including anti-cancer and antimicrobial properties.
Chemical Structure and Properties
The compound features:
- Thiophene Ring : Contributes to its electronic properties.
- Amino Group : Enhances reactivity and potential interactions with biological targets.
- Ketone Functional Group : Plays a role in the compound's biological activity.
These structural characteristics suggest that this compound may interact with various biological receptors and enzymes, influencing cellular processes .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cells. For instance:
- In Vitro Studies : The compound has shown inhibitory effects on human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In studies, related thiophene derivatives demonstrated IC50 values below 25 µM against these cell lines .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Similar thiophene derivatives have been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria .
The mechanism of action for this compound involves:
- Enzyme Inhibition : Potentially inhibiting specific enzymes by binding to their active sites.
- Receptor Interaction : Binding with high affinity to various receptors, influencing cellular signaling pathways.
These interactions can lead to therapeutic effects, particularly in cancer treatment and infectious diseases .
Study on Antitumor Activity
A notable study explored the antitumor activity of a related compound (8b) that shares structural similarities with this compound. In this study, the compound reduced tumor volume significantly in xenograft models without inducing weight loss in the subjects, indicating a favorable safety profile compared to other treatments .
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions under mild conditions, yielding high-purity products suitable for research and potential industrial applications. Continuous flow reactors may enhance yield and efficiency during production .
Q & A
Basic Question: What are the recommended spectroscopic techniques for characterizing 2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone, and how should conflicting spectral data be resolved?
Answer:
Characterization typically employs ¹H NMR, ¹³C NMR, and mass spectrometry (MS) . For example, ¹H NMR can resolve amine protons (δ 2.3–3.5 ppm) and thiophene protons (δ 6.8–7.5 ppm), while MS confirms molecular weight via molecular ion peaks. Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or solvent effects. Cross-validation with X-ray crystallography (e.g., using SHELXL for refinement ) or high-resolution MS (HRMS) is recommended to resolve ambiguities. For instance, and demonstrate the use of NMR and MS for analogous compounds, with X-ray data resolving structural uncertainties .
Basic Question: How can researchers safely handle this compound given limited toxicological data?
Answer:
Adopt GHS/CLP precautions :
- Use PPE (gloves, goggles) to avoid inhalation or skin contact (P261/P262 ).
- Work in a fume hood due to potential amine reactivity and thiophene volatility .
- Store in inert atmospheres (argon/nitrogen) to prevent oxidation.
No acute toxicity data exists, so treat as hazardous until studies confirm safety .
Advanced Question: What crystallographic strategies are optimal for resolving the three-dimensional structure of this compound, especially with potential amine-thiophene interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXTL (Bruker) or SHELXL for refinement . For disordered amine groups, apply twinning algorithms (e.g., SHELXD ). demonstrates resolving thiophene derivatives via SCXRD, highlighting hydrogen-bonding networks between amines and sulfur atoms . If crystals are unstable, consider low-temperature data collection (100 K) and high-resolution detectors (e.g., APEX III ).
Advanced Question: How can researchers design synthetic routes to minimize byproducts in the alkylation of thiophene derivatives with amino-ethyl-methyl-amine?
Answer:
Optimize alkylation conditions :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Control pH (weakly basic, e.g., NaHCO₃) to prevent over-alkylation.
- Monitor reaction progress via TLC or HPLC to isolate intermediates. achieved 91% yield in a similar thiadiazole synthesis by stepwise alkylation and acetic acid catalysis . For purification, employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Basic Question: What are the key physical properties (e.g., solubility, stability) critical for experimental design with this compound?
Answer:
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to amine and ketone groups. Ethanol/water mixtures may work for recrystallization .
- Stability : Sensitive to light/moisture (amine oxidation). Store under argon at –20°C .
- Melting point : Analogous thiophene derivatives melt at 10–11°C (pure) or higher with impurities . Confirm purity via DSC.
Advanced Question: How can analytical methods (e.g., HPLC, GC-MS) be validated for detecting trace impurities in this compound?
Answer:
Follow ICH Q2(R1) guidelines :
- Linearity : Test 50–150% of target concentration (R² ≥ 0.995).
- Accuracy : Spike with known impurities (e.g., unreacted thiophene or amine precursors) and recover 95–105%.
- Precision : ≤2% RSD for intra/inter-day replicates.
emphasizes pharmacopeial standards (USP/EP) for validation, using LC-MS/MS or GC-MS with derivatization (e.g., silylation for amines) .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- DFT calculations (Gaussian, ORCA) to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., thiophene C5 position) or nucleophilic substitution (amine group).
- Molecular dynamics (MD) simulations to study solvent effects on reaction pathways.
- Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates).
Basic Question: How can researchers distinguish between tautomeric forms of this compound using spectroscopic and computational tools?
Answer:
- ¹H NMR variable-temperature (VT-NMR) : Observe proton exchange broadening (e.g., amine/keto-enol tautomers).
- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) vs. enol (O–H, ~3200 cm⁻¹) stretches.
- DFT energy comparisons : Calculate relative stability of tautomers (e.g., Gaussian at B3LYP/6-31G* level). highlights tautomer analysis for o-aminoacetophenone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
